molecular formula C10H10N4OS B12212137 N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B12212137
M. Wt: 234.28 g/mol
InChI Key: UWVJGURUNHDMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
  • N-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C10H10N4OS/c1-2-8-13-14-10(16-8)12-9(15)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,14,15)

InChI Key

UWVJGURUNHDMNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.